molecular formula C12H12ClN3OS2 B4390946 3-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4390946
M. Wt: 313.8 g/mol
InChI Key: RMYXTIGOJJKJGH-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group. This can be done through a nucleophilic substitution reaction using 4-chlorobenzenethiol.

    Formation of the Propanamide Moiety: Finally, the propanamide moiety is introduced by reacting the intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interaction with DNA: It may bind to DNA, interfering with replication and transcription processes, which can result in cell death.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

3-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can be compared with other thiadiazole derivatives, such as:

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenylacetamide moiety instead of a propanamide moiety.

    3-[(4-bromophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Similar structure but with a phenylpropanamide moiety instead of a chlorophenylthio moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS2/c1-8-15-16-12(19-8)14-11(17)6-7-18-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYXTIGOJJKJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

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